(E)-but-2-enedioic acid;N,N-dimethyl-3-phenyl-3-piperidin-1-ylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-but-2-enedioic acid;N,N-dimethyl-3-phenyl-3-piperidin-1-ylpropan-1-amine is a complex organic compound that combines the properties of both an unsaturated dicarboxylic acid and a tertiary amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;N,N-dimethyl-3-phenyl-3-piperidin-1-ylpropan-1-amine typically involves a multi-step process. One common route starts with the preparation of the piperidine derivative, followed by the introduction of the phenyl group and the dimethylamine moiety. The final step involves the formation of the (E)-but-2-enedioic acid moiety through a series of condensation and oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-but-2-enedioic acid;N,N-dimethyl-3-phenyl-3-piperidin-1-ylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
(E)-but-2-enedioic acid;N,N-dimethyl-3-phenyl-3-piperidin-1-ylpropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-but-2-enedioic acid;N,N-dimethyl-3-phenyl-3-piperidin-1-ylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
2-phenylethanol: An aromatic alcohol with similar structural features.
p-hydroxyphenylethanol: A hydroxylated derivative with additional functional groups.
4-hydroxybenzaldehyde: An aromatic aldehyde with similar electronic properties.
Uniqueness
(E)-but-2-enedioic acid;N,N-dimethyl-3-phenyl-3-piperidin-1-ylpropan-1-amine is unique due to its combination of an unsaturated dicarboxylic acid and a tertiary amine, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
81402-46-2 |
---|---|
Molecular Formula |
C24H34N2O8 |
Molecular Weight |
478.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;N,N-dimethyl-3-phenyl-3-piperidin-1-ylpropan-1-amine |
InChI |
InChI=1S/C16H26N2.2C4H4O4/c1-17(2)14-11-16(15-9-5-3-6-10-15)18-12-7-4-8-13-18;2*5-3(6)1-2-4(7)8/h3,5-6,9-10,16H,4,7-8,11-14H2,1-2H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
InChI Key |
KMKJJUADNUKWBN-LVEZLNDCSA-N |
Isomeric SMILES |
CN(CCC(N1CCCCC1)C2=CC=CC=C2)C.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CN(C)CCC(C1=CC=CC=C1)N2CCCCC2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.